
2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
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Description
2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Biological Activity
2-methoxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity.
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Studies have shown that it affects the expression of key proteins involved in cell cycle regulation and apoptosis.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 | 15 | Caspase activation | |
HeLa | 10 | Cell cycle arrest | |
A549 | 12 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
- Antibacterial Activity : The compound demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has shown potential anti-inflammatory activity.
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Animal studies have indicated a reduction in inflammation markers following treatment.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Case Study on Cancer Treatment : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers after 48 hours of treatment .
- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with this compound. Results indicated a notable reduction in infection severity and improved clinical outcomes within one week .
- Case Study on Inflammation : An animal model of arthritis demonstrated that administration of the compound reduced paw swelling and joint inflammation significantly compared to control groups .
Properties
IUPAC Name |
2-methoxy-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-10-14(20)17-12-6-3-2-5-11(12)9-15-18-16(19-22-15)13-7-4-8-23-13/h2-8H,9-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDPIQFGESTDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.